molecular formula C11H16N2O4 B11714133 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid

2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid

Cat. No.: B11714133
M. Wt: 240.26 g/mol
InChI Key: ULGMDLZCHNZGLL-UHFFFAOYSA-N
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Description

2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor systems can also provide a more sustainable and scalable approach to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The pyrazole ring can interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid
  • 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}butanoic acid
  • 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}pentanoic acid

Uniqueness

2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is unique due to its specific combination of a pyrazole ring, a tert-butoxycarbonyl group, and a propanoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C11H16N2O4/c1-7(9(14)15)13-6-5-8(12-13)10(16)17-11(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

ULGMDLZCHNZGLL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)C(=O)OC(C)(C)C

Origin of Product

United States

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